2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]METHANONE
Overview
Description
1,1’-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]diindoline is a complex organic compound featuring a pyrazole ring and indoline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]diindoline typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds or their analogs . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]diindoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or hydrogen gas.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and indoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce pyrazoline intermediates .
Scientific Research Applications
1,1’-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]diindoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]diindoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a pyrazole ring and has applications in medicinal chemistry.
1H-Pyrazole, 3-methyl-: Another pyrazole derivative with different substituents, used in various chemical reactions.
Uniqueness
1,1’-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]diindoline is unique due to its combination of pyrazole and indoline units, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
[3-(2,3-dihydroindole-1-carbonyl)-1-methylpyrazol-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-24-14-17(21(27)25-12-10-15-6-2-4-8-18(15)25)20(23-24)22(28)26-13-11-16-7-3-5-9-19(16)26/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTSCZWEOLTVSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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